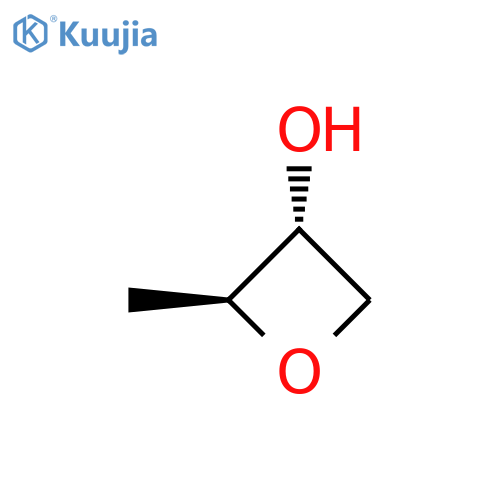

Cas no 126822-49-9 (trans-2-methyloxetan-3-ol)

trans-2-methyloxetan-3-ol 化学的及び物理的性質

名前と識別子

-

- (2S,3R)-2-methyloxetan-3-ol

- trans-2-methyloxetan-3-ol

-

- インチ: 1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4+/m0/s1

- InChIKey: KHCRYZBFFWBCMJ-IUYQGCFVSA-N

- ほほえんだ: O1C[C@@H](O)[C@@H]1C

trans-2-methyloxetan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1474-5G |

trans-2-methyloxetan-3-ol |

126822-49-9 | 95% | 5g |

¥ 23,047.00 | 2023-03-15 | |

| Chemenu | CM326068-500mg |

2-methyloxetan-3-ol,trans- |

126822-49-9 | 95%+ | 500mg |

$2000 | 2024-08-02 | |

| Chemenu | CM326068-1g |

2-methyloxetan-3-ol,trans- |

126822-49-9 | 95+% | 1g |

$1164 | 2021-08-18 | |

| Chemenu | CM326068-100mg |

2-methyloxetan-3-ol,trans- |

126822-49-9 | 95+% | 100mg |

$465 | 2022-06-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1474-500MG |

trans-2-methyloxetan-3-ol |

126822-49-9 | 95% | 500MG |

¥ 5,121.00 | 2023-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1474-100mg |

trans-2-methyloxetan-3-ol |

126822-49-9 | 95% | 100mg |

¥1920.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1474-250.0mg |

trans-2-methyloxetan-3-ol |

126822-49-9 | 95% | 250.0mg |

¥3075.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127640-250mg |

trans-2-methyloxetan-3-ol |

126822-49-9 | 98% | 250mg |

¥4361.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1127640-5g |

trans-2-methyloxetan-3-ol |

126822-49-9 | 98% | 5g |

¥32684.00 | 2024-08-09 | |

| Chemenu | CM326068-100mg |

2-methyloxetan-3-ol,trans- |

126822-49-9 | 95+% | 100mg |

$465 | 2021-08-18 |

trans-2-methyloxetan-3-ol 関連文献

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

trans-2-methyloxetan-3-olに関する追加情報

trans-2-Methyloxetan-3-Ol: A Comprehensive Overview

trans-2-Methyloxetan-3-Ol, also known by its CAS number 126822-49-9, is a unique organic compound that has garnered attention in both academic and industrial circles. This compound belongs to the class of cyclic ethers, specifically the oxetane family, and exhibits a trans configuration in its structure. The molecule consists of a four-membered ring with an oxygen atom, a hydroxyl group, and a methyl substituent, making it a valuable compound in various chemical applications.

The synthesis of trans-2-Methyloxetan-3-Ol is typically achieved through the ring-opening reaction of epoxides or other cyclic ethers under specific conditions. Recent studies have explored the use of transition metal catalysts to enhance the efficiency and selectivity of these reactions. For instance, researchers have reported the use of palladium catalysts to facilitate the formation of this compound from epoxide precursors, demonstrating improved yields and reduced reaction times.

In terms of physical properties, trans-2-Methyloxetan-3-Ol is characterized by its relatively low molecular weight and high reactivity due to the presence of the hydroxyl group. This makes it an excellent candidate for various chemical transformations, including esterification, etherification, and nucleophilic substitutions. The compound's ability to form stable bonds with other molecules has led to its application in polymer synthesis, where it serves as a building block for creating advanced materials with tailored properties.

The applications of trans-2-Methyloxetan-3-Ol extend beyond polymer chemistry. Recent advancements in drug delivery systems have highlighted its potential as a carrier for bioactive molecules. Its biocompatibility and ability to encapsulate drugs make it an attractive option for developing targeted therapies. Moreover, studies have shown that this compound can be used as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties.

From an environmental perspective, trans-2-Methyloxetan-3-Ol has been evaluated for its biodegradability and toxicity profiles. Research indicates that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. Additionally, toxicological studies have demonstrated that it poses minimal risk to aquatic life when used in recommended concentrations.

In conclusion, trans-2-Methyloxetan-3-Ol, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research and development. Its applications span across multiple industries, from materials science to pharmaceuticals, underscoring its importance as a valuable chemical entity.

126822-49-9 (trans-2-methyloxetan-3-ol) 関連製品

- 131113-21-8(2-Methoxy-4-(piperazin-1-YL)pyrimidine)

- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)

- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)

- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)

- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)

- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)

- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 1511336-44-9(1-(cyclopropylmethyl)cyclopentylmethanamine)